molecular formula C26H23NO4 B1439398 Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid CAS No. 281655-32-1

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid

Cat. No. B1439398
M. Wt: 413.5 g/mol
InChI Key: XZINBBVSLWSWBO-KOSHJBKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a type of amino acid derivative that is mostly utilized in the field of organic synthesis for the production of peptides and peptidomimetics . The term Fmoc refers to the fluorenylmethyloxycarbonyl protecting group which allows for the selective protection and deprotection of the amino group in the synthesis of peptides .


Synthesis Analysis

The synthesis of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid has been reported in the literature . The final product contained solely the syn isomer, suggesting that the diastereomeric ratio of the methylation was as high as previous reports had found .


Molecular Structure Analysis

The Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid molecule contains a total of 58 bond(s). There are 35 non-H bond(s), 20 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 2 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic) .


Physical And Chemical Properties Analysis

The molecular formula of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is C26H23NO4. Its average mass is 413.465 Da and its mono-isotopic mass is 413.162720 Da .

Scientific Research Applications

Solid-Phase Peptide Incorporation

  • Scientific Field : Biochemistry
  • Application Summary : The compound N-Fmoc-(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid bis-pivaloyloxymethyl phosphoryl ester [Fmoc-Pmab(POM)2-OH, 2] has been synthesized and incorporated into peptides as a phosphatase-stable phosphothreonine (pThr) mimetic .
  • Methods of Application : This involves the synthesis and solid-phase peptide incorporation of the compound. It’s suitable for the synthesis of Pmab-containing peptides having bio-reversible protection of the phosphonic acid moiety .
  • Results or Outcomes : This represents the first report of a bio-reversibly protected pThr mimetic in a form suitable for facile solid-phase peptide synthesis .

Synthesis of 3-Substituted Glutamates

  • Scientific Field : Organic Chemistry
  • Application Summary : A 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, is reported .
  • Methods of Application : The synthesis involves a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate in a 94% yield .
  • Results or Outcomes : Highly diastereoselective (>20:1 in most cases) 1,4-addition reactions of lithium dialkyl/dialkenylcuprates to the Fmoc Garner’s enoate were achieved in 76–99% yield. The resulting 1,4-addition products were easily converted into the Fmoc- (2S,3R)-3-alkyl/alkenylglutamates in two steps .

Phosphothreonine Mimetic Incorporation

  • Scientific Field : Biochemistry
  • Application Summary : The compound N-Fmoc-(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid bis-pivaloyloxymethyl phosphoryl ester [Fmoc-Pmab(POM)2-OH, 2] has been synthesized and incorporated into peptides as a phosphatase-stable phosphothreonine (pThr) mimetic .
  • Methods of Application : This involves the synthesis and solid-phase peptide incorporation of the compound. It’s suitable for the synthesis of Pmab-containing peptides having bio-reversible protection of the phosphonic acid moiety .
  • Results or Outcomes : This represents the first report of a bio-reversibly protected pThr mimetic in a form suitable for facile solid-phase peptide synthesis .

Synthesis of 3-Substituted Glutamates

  • Scientific Field : Organic Chemistry
  • Application Summary : A 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, is reported .
  • Methods of Application : The synthesis involves a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate in a 94% yield .
  • Results or Outcomes : Highly diastereoselective (>20:1 in most cases) 1,4-addition reactions of lithium dialkyl/dialkenylcuprates to the Fmoc Garner’s enoate were achieved in 76–99% yield. The resulting 1,4-addition products were easily converted into the Fmoc- (2S,3R)-3-alkyl/alkenylglutamates in two steps .

Phosphothreonine Mimetic Incorporation

  • Scientific Field : Biochemistry
  • Application Summary : The compound N-Fmoc-(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid bis-pivaloyloxymethyl phosphoryl ester [Fmoc-Pmab(POM)2-OH, 2] has been synthesized and incorporated into peptides as a phosphatase-stable phosphothreonine (pThr) mimetic bearing orthogonal protection suitable for the synthesis of Pmab-containing peptides .
  • Methods of Application : This involves the synthesis and solid-phase peptide incorporation of the compound. It’s suitable for the synthesis of Pmab-containing peptides having bio-reversible protection of the phosphonic acid moiety .
  • Results or Outcomes : This represents the first report of a bio-reversibly protected pThr mimetic in a form suitable for facile solid-phase peptide synthesis .

Synthesis of 3-Substituted Glutamates

  • Scientific Field : Organic Chemistry
  • Application Summary : A 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, is reported .
  • Methods of Application : The synthesis involves a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate in a 94% yield .
  • Results or Outcomes : Highly diastereoselective (>20:1 in most cases) 1,4-addition reactions of lithium dialkyl/dialkenylcuprates to the Fmoc Garner’s enoate were achieved in 76–99% yield. The resulting 1,4-addition products were easily converted into the Fmoc- (2S,3R)-3-alkyl/alkenylglutamates in two steps .

properties

IUPAC Name

(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZINBBVSLWSWBO-KOSHJBKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]([C@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid
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Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid
Reactant of Route 3
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Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid
Reactant of Route 4
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid
Reactant of Route 5
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid
Reactant of Route 6
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid

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